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Diaryliodonium salts have emerged as powerful and versatile electrophilic arylating agents in
modern organic synthesis, offering a milder and often more efficient alternative to traditional
aryl halides in a variety of cross-coupling reactions. Their stability, ease of handling, and unique
reactivity have made them invaluable tools for the construction of carbon-carbon and carbon-
heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals,
agrochemicals, and functional materials.[1][2][3][4] This document provides a detailed overview
of their application in key cross-coupling reactions, complete with comparative data and
experimental protocols.

l. Introduction to Diaryliodonium Salts

Diaryliodonium salts (Arzl*X~) are hypervalent iodine(lll) compounds that act as potent
electrophilic aryl donors.[1] Key advantages of using diaryliodonium salts in cross-coupling
reactions include:

o Mild Reaction Conditions: They often enable reactions to proceed at lower temperatures and
with weaker bases compared to those involving aryl halides.[5]
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» High Reactivity: The inherent electrophilicity of the iodine center and the excellent leaving
group ability of the iodoarene facilitate rapid oxidative addition to transition metal catalysts.[6]

» Functional Group Tolerance: Their use can be compatible with a wide range of sensitive
functional groups.

o Accessibility: Efficient one-pot synthetic procedures have made a wide variety of symmetric
and unsymmetric diaryliodonium salts readily accessible.[5][7]

Unsymmetrical diaryliodonium salts, particularly those bearing a sterically hindered or electron-
rich "dummy" aryl group, allow for the selective transfer of the desired aryl group, improving
atom economy.[3]

Il. Key Applications in Cross-Coupling Reactions

Diaryliodonium salts have been successfully employed in a multitude of cross-coupling
reactions, most notably in palladium- and copper-catalyzed transformations.

Palladium-Catalyzed C-H Arylation

A significant application of diaryliodonium salts is in the direct C-H arylation of (hetero)arenes,
which avoids the need for pre-functionalization of the C-H bond. These reactions often proceed
via a Pd(I)/Pd(IV) catalytic cycle.[6]

Experimental Workflow for Pd-Catalyzed C-H Arylation

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.mdpi.com/2073-4344/10/5/483
https://www.organ.su.se/bo/Filer/BO%20poster%20Torino.pdf
https://www.organic-chemistry.org/synthesis/C1I/iodoniumsalts.shtm
https://pubs.rsc.org/en/content/getauthorversionpdf/d1ob02501e
https://www.mdpi.com/2073-4344/10/5/483
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Reaction Setup

Combine Substrate,
Diaryliodonium Salt,
and Pd Catalyst in Solvent

Add Base

Reaction

y

Heat to
Specified Temperature

Stir for
Specified Time

Work-up and Purification

(Quench Reactior)

Extract with
Organic Solvent

Purify by
Column Chromatography

Isolated Arylated Product

Click to download full resolution via product page

Caption: General workflow for a typical palladium-catalyzed C-H arylation reaction.
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Table 1: Palladium-Catalyzed C-H Arylation of Heteroarenes with Diaryliodonium Salts[6]

Diaryli  Cataly . .
Hetero . Solven Temp Time Yield
Entry odoniu st Base .
arene t (°C) (h) (%)
m Salt (mol%)

Phl*B  Pd(OAc

1 Indole K2COs Toluene 80 12 85
Fa- )2 (5)
(4-
MeOCs  Pd(TFA
2 Pyrrole NaOAc CHsCN RT 24 78
Ha)2l*O )2 (5)
T~
] PdCIz(P ]
Thiophe  Ph2I*B Dioxan
3 Phs)2 Cs2C0s 100 16 92
ne Fa~ e
3)
(-
Benzof Pd(OAc
4 FCeHa)2 KOAc DMA 120 24 65
uran )2 (5)
I*OTf~
Benzot PhzI*B PdBr2
5 ) - DCE 80 12 88
hiazole Fa~ 5)

Protocol 1: Palladium-Catalyzed C2-Arylation of Indole[6]

o Reaction Setup: To an oven-dried reaction vessel, add indole (1.0 mmol), diphenyliodonium
tetrafluoroborate (1.2 mmol), palladium(ll) acetate (0.05 mmol, 5 mol%), and potassium
carbonate (2.0 mmol).

o Solvent Addition: Add 5 mL of anhydrous toluene to the vessel under an inert atmosphere
(e.g., nitrogen or argon).

¢ Reaction: Stir the mixture at 80 °C for 12 hours. Monitor the reaction progress by thin-layer
chromatography (TLC).

o Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl
acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
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 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product by flash column chromatography on silica
gel to afford the desired 2-arylindole.

Sonogashira Coupling

The Sonogashira coupling, a cornerstone for the synthesis of aryl alkynes, can be effectively
carried out using diaryliodonium salts as the aryl source, often under milder conditions than
those required for aryl halides.[8][9][10] This reaction is typically co-catalyzed by palladium and
copper complexes.[8]

Catalytic Cycle for Sonogashira Coupling with Diaryliodonium Salts
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Caption: Simplified catalytic cycle for the Sonogashira coupling using a diaryliodonium salt.

Table 2: Palladium/Copper-Catalyzed Sonogashira Coupling with Diaryliodonium Salts[8][11]
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Protocol 2: Sonogashira Coupling of Phenylacetylene with Diphenyliodonium Triflate[8]

e Reaction Setup: In a Schlenk tube, dissolve diphenyliodonium triflate (1.0 mmol) in

anhydrous DMF (5 mL) under an inert atmosphere.

» Addition of Reagents: Add phenylacetylene (1.2 mmol), triethylamine (2.0 mmol),

tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%), and copper(l) iodide (0.05

mmol, 5 mol%).

o Reaction: Stir the reaction mixture at room temperature until the starting material is

consumed (typically 2-4 hours), as monitored by TLC.

o Work-up: Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15

mL). Combine the organic layers and wash with brine.
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 Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate
the solvent. Purify the residue by column chromatography on silica gel (hexane/ethyl
acetate) to obtain the desired aryl alkyne.

Suzuki-Miyaura Coupling

Diaryliodonium salts serve as effective electrophiles in the Suzuki-Miyaura reaction for the
formation of biaryl compounds.[12][13] These reactions benefit from the high reactivity of the
iodonium salts, which can lead to faster reaction times and lower catalyst loadings.[13]

Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling with Diaryliodonium Salts

Arylbor Diarylio

. . Catalyst Temp Yield
Entry onic donium Base Solvent
. (mol%) (°C) (%)
Acid Salt
(4-
Phenylbo Pd(PPhs) Toluene/
1 ] ] MeOCeH K2COs 80 94
ronic acid 4 (1.5) H20
4)2I*OTf~
4- Pd(OAc)2
Formylph  Phzl*BFa  (2)/ Dioxane/
2 KsPQOa 100 89
enylboro - SPhos H20
nic acid (4)
2-
. (4-
Thienylb PdClz>(dp
3 ) CF3CesHa4 CsF THF 60 91
oronic pf) (3)
_ )21+*OTf-
acid
3,5- _ Pdz(dba)
) Mesityl(p
Dimethyl 3(1)/
4 henyl)I* KsPOa4 t-BuOH 70 96
phenylbo XPhos
. . oTf~
ronic acid 2

Protocol 3: Suzuki-Miyaura Coupling of Phenylboronic Acid

e Reaction Setup: Combine phenylboronic acid (1.5 mmol), di(4-methoxyphenyl)iodonium
triflate (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.015 mmol, 1.5 mol%), and
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potassium carbonate (2.0 mmol) in a reaction flask.

e Solvent Addition: Add a mixture of toluene (4 mL) and water (1 mL).

» Reaction: Heat the mixture to 80 °C and stir vigorously for 4-6 hours.

e Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the

organic layer with saturated sodium bicarbonate solution and brine.

» Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in

vacuo. Purify the crude product via silica gel chromatography to yield the biaryl product.

Buchwald-Hartwig Amination

The formation of C-N bonds via the Buchwald-Hartwig amination can also be achieved using

diaryliodonium salts.[14][15] This approach is particularly useful for coupling with a variety of

amines, including primary and secondary amines, and N-heterocycles.[6][16]

Table 4: Buchwald-Hartwig Amination with Diaryliodonium Salts

Diaryli  Cataly . .
. . Ligand Solven Temp Yield
Entry Amine odoniu st Base
(mol%) t (°C) (%)
m Salt (mol%)
N Ph21*O Pdz(dba Xantph NaOt-
1 Aniline Toluene 100 92
Tf- )3 (1) os (2) Bu
(4- .
Morphol Pd(OAc BINAP Dioxan
2 _ Tolyl)2l* Cs2C0s3 90 88
ine )2 (2) 3) e
BFa~
Indazol PhzI*B
3 Cul (10) - K2COs DMF 110 75
e Fa~
(4-
Benzyla CICeH4) Pd(OAc RuPhos
4 , _ KsPOa4 t-AmOH 80 85
mine (Mesityl )2 (2) (4)
)I+OTF-
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Protocol 4: N-Arylation of Morpholine

e Reaction Setup: In a glovebox, charge a vial with palladium(ll) acetate (0.02 mmol, 2 mol%),
BINAP (0.03 mmol, 3 mol%), and cesium carbonate (1.5 mmol).

e Reagent Addition: Add di(p-tolyl)iodonium tetrafluoroborate (1.0 mmol) and anhydrous
dioxane (3 mL).

o Substrate Addition: Add morpholine (1.2 mmol) to the mixture.
e Reaction: Seal the vial and heat the mixture at 90 °C for 18 hours.

o Work-up: Cool the reaction to room temperature, dilute with dichloromethane, and filter
through a pad of celite.

 Purification: Concentrate the filtrate and purify the residue by flash chromatography to obtain
the N-arylated morpholine derivative.

lll. Conclusion

Diaryliodonium salts are highly effective reagents for a range of cross-coupling reactions,
enabling the synthesis of complex molecules under mild conditions.[4] Their application in
palladium- and copper-catalyzed C-H arylations, Sonogashira, Suzuki-Miyaura, and Buchwald-
Hartwig couplings demonstrates their broad utility in modern synthetic chemistry. The protocols
and data presented herein provide a valuable resource for researchers seeking to incorporate
these powerful reagents into their synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pubs.rsc.org/en/content/getauthorversionpdf/d1ob02501e
https://www.researchgate.net/publication/351529899_Recent_Progress_in_Arylation_Reactions_with_Diaryliodonium_Salts
https://www.organ.su.se/bo/Filer/BO%20poster%20Torino.pdf
https://www.mdpi.com/2073-4344/10/5/483
https://www.organic-chemistry.org/synthesis/C1I/iodoniumsalts.shtm
https://pubs.acs.org/doi/10.1021/ol015555t
https://pubs.acs.org/doi/abs/10.1021/acs.orglett.7b02764
https://www.researchgate.net/publication/319946040_Sonogashira_Reaction_Using_Arylsulfonium_Salts_as_Cross-Coupling_Partners
https://www.researchgate.net/publication/239239820_A_Novel_PdAg-Catalyzed_Sonogashira_Coupling_Reaction_of_Terminal_Alkynes_with_Hypervalent_Iodonium_Salts
https://www.semanticscholar.org/paper/Aryl-Diazonium-versus-Iodonium-Salts%3A-Preparation%2C-Bonin-Fouquet/36bda2c867920c36b527c1b413e7021f4825bc9f
https://www.uwindsor.ca/people/jgreen/sites/uwindsor.ca.people.jgreen/files/tet-2002-58-9633-suzuki.pdf
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm
https://pubs.rsc.org/en/content/articlelanding/2017/nj/c6nj03964b
https://pubs.rsc.org/en/content/articlelanding/2017/nj/c6nj03964b
https://www.benchchem.com/product/b010329#application-of-diaryliodonium-salts-in-cross-coupling-reactions
https://www.benchchem.com/product/b010329#application-of-diaryliodonium-salts-in-cross-coupling-reactions
https://www.benchchem.com/product/b010329#application-of-diaryliodonium-salts-in-cross-coupling-reactions
https://www.benchchem.com/product/b010329#application-of-diaryliodonium-salts-in-cross-coupling-reactions
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b010329?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

